

An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2,6-dimethylpyridine

Cat. No.: B189579

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2,6-dimethylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, including the presence of two bromine atoms at the meta-positions relative to the nitrogen atom and two methyl groups at the ortho-positions, impart distinct reactivity and make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.^[1] This technical guide provides a comprehensive overview of the molecular weight, chemical properties, synthesis, and reactivity of **3,5-Dibromo-2,6-dimethylpyridine**, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key quantitative data for **3,5-Dibromo-2,6-dimethylpyridine** is presented in the table below.

Property	Value	Reference
Molecular Weight	264.95 g/mol	
Chemical Formula	<chem>C7H7Br2N</chem>	
CAS Number	3430-34-0	
Appearance	Pale yellow crystalline solid	
Storage Conditions	0-8 °C	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromo-2,6-dimethylpyridine** is not readily available in the reviewed literature, its synthesis can be conceptually designed based on established methods for the bromination of lutidines (dimethylpyridines). A general approach involves the direct bromination of 2,6-lutidine.

Experimental Protocol: Bromination of 2,6-Lutidine

This protocol is a generalized procedure and may require optimization for the specific synthesis of **3,5-Dibromo-2,6-dimethylpyridine**.

Materials:

- 2,6-Lutidine
- Bromine (Br_2)
- Sulfuric acid (H_2SO_4) or another suitable solvent/catalyst system
- Sodium hydroxide (NaOH) solution
- Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a well-ventilated fume hood, a solution of 2,6-lutidine in a suitable solvent (e.g., concentrated sulfuric acid) is prepared in a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
- The reaction mixture is cooled in an ice bath.
- Bromine is added dropwise to the cooled solution with constant stirring. The rate of addition should be controlled to manage the exothermic reaction.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for a defined period to ensure complete bromination. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution to a basic pH.
- The aqueous layer is extracted multiple times with an organic solvent.
- The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **3,5-Dibromo-2,6-dimethylpyridine** can be purified by recrystallization or column chromatography.

Safety Precautions: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a fume hood with appropriate personal protective equipment. The reaction is exothermic and requires careful temperature control.

Reactivity and Applications in Drug Development

The bromine atoms in **3,5-Dibromo-2,6-dimethylpyridine** are amenable to a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry. These reactions primarily involve the substitution of the bromine atoms, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions

The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted pyridine derivatives.

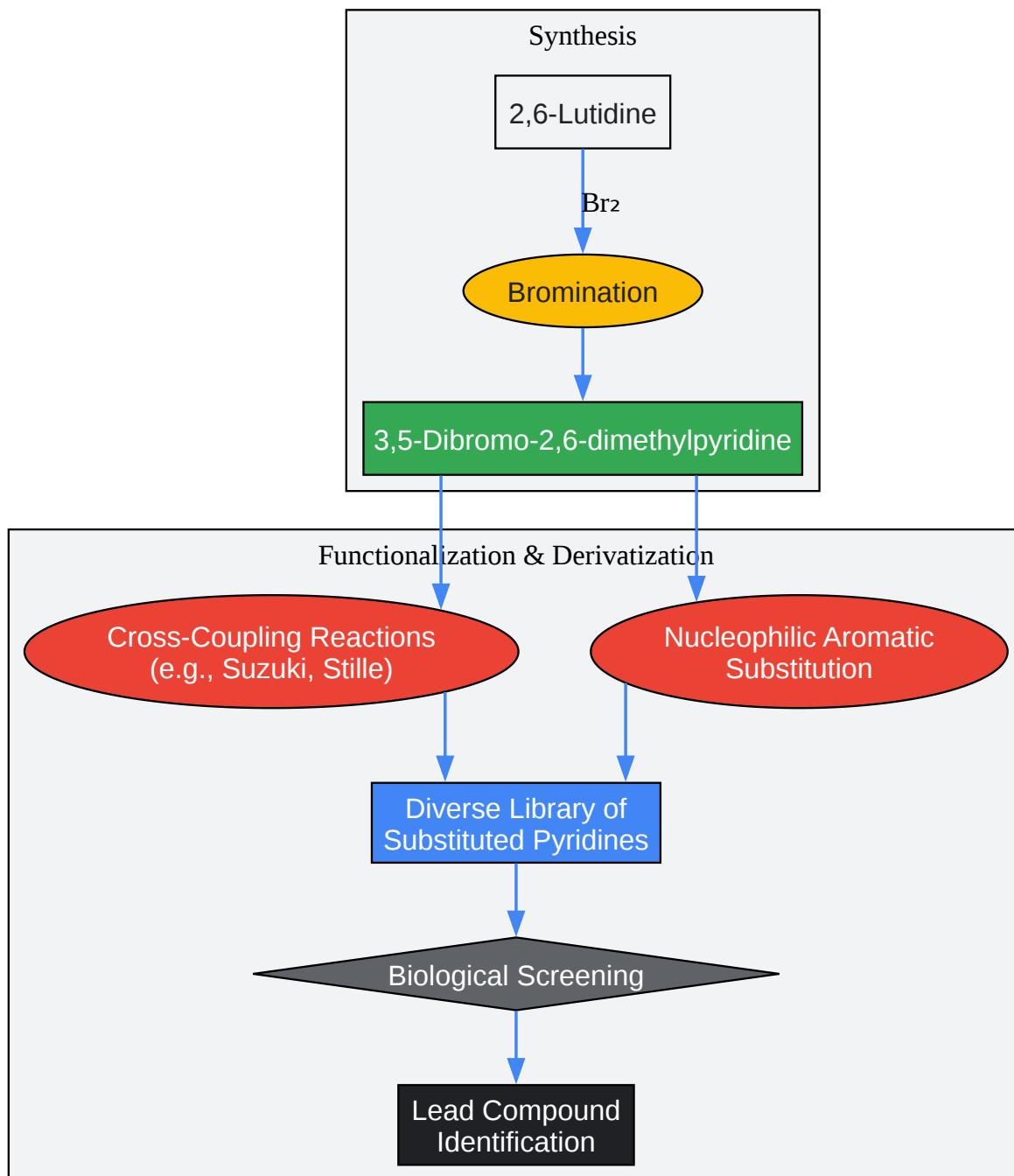
Nucleophilic Aromatic Substitution

While less reactive towards nucleophilic aromatic substitution than pyridines with electron-withdrawing groups at the ortho- and para-positions, the bromine atoms can be displaced by strong nucleophiles under specific reaction conditions.

The versatility of **3,5-Dibromo-2,6-dimethylpyridine** as a synthetic intermediate has led to its use in the development of various biologically active molecules.^[1] Pyridine-based compounds are known to exhibit a wide spectrum of pharmacological activities, and the introduction of different substituents on the **3,5-Dibromo-2,6-dimethylpyridine** core can modulate these properties. Derivatives of dimethylpyridines have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a general workflow for the synthesis of **3,5-Dibromo-2,6-dimethylpyridine** and its subsequent functionalization, which is a common strategy in drug discovery programs.



[Click to download full resolution via product page](#)

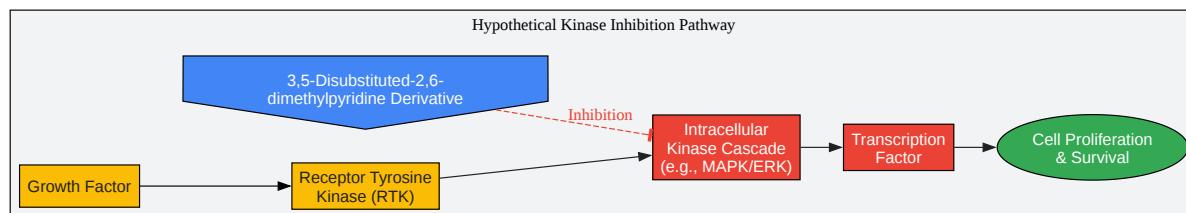
Synthetic and functionalization workflow.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information directly implicating **3,5-Dibromo-2,6-dimethylpyridine** in specific signaling pathways. However, the broader class of substituted pyridines is known to interact with a variety of biological targets. The biological activity of derivatives will be highly dependent on the nature of the substituents introduced at the 3- and 5-positions. For instance, the incorporation of specific pharmacophores could lead to compounds that modulate the activity of kinases, G-protein coupled receptors, or other enzyme systems relevant to disease.

Further research, including high-throughput screening of a library of 3,5-disubstituted-2,6-dimethylpyridine derivatives, would be necessary to elucidate their specific biological activities and potential mechanisms of action.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of **3,5-Dibromo-2,6-dimethylpyridine**, based on the known activities of other substituted pyridines in oncology.



[Click to download full resolution via product page](#)

Hypothetical kinase inhibition pathway.

Conclusion

3,5-Dibromo-2,6-dimethylpyridine is a valuable and reactive intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. Its chemical properties allow for facile diversification through various cross-coupling and substitution reactions. While specific biological data for the parent compound is scarce, the exploration of its derivatives represents a promising avenue for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and scientists aiming to leverage its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromo-2,6-dimethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189579#3-5-dibromo-2-6-dimethylpyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com